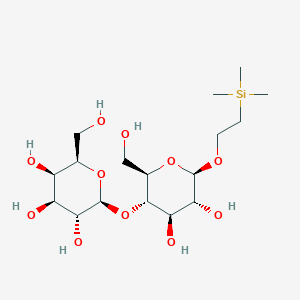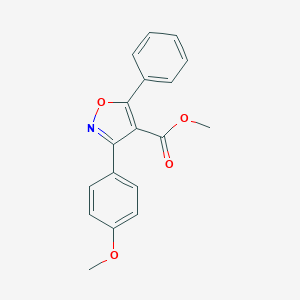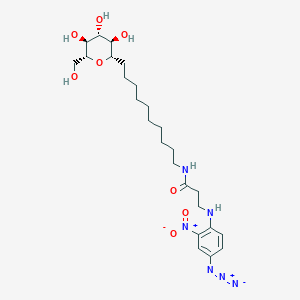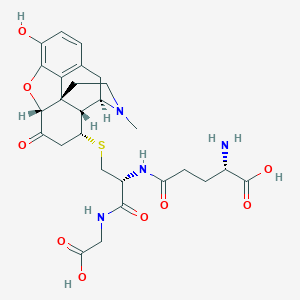
N-Acetyl-4,7-dideoxyneuraminic acid
Overview
Description
Bucumolol is a pharmacological agent classified as a beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound’s chemical formula is C₁₇H₂₃NO₄, and it has a molar mass of 305.374 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucumolol is synthesized through a multi-step process involving the reaction of 8-hydroxy-5-methylchromen-2-one with 3-(tert-butylamino)-2-hydroxypropyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of Bucumolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Types of Reactions:
Oxidation: Bucumolol can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Bucumolol can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bucumolol has garnered significant attention in scientific research due to its unique properties and potential therapeutic applications. It is primarily used in the study of cardiovascular diseases, particularly in the management of hypertension and arrhythmias. The compound’s selective inhibition of beta-1 adrenergic receptors makes it a valuable tool in cardiovascular research .
In addition to its cardiovascular applications, Bucumolol is also being explored for its potential use in other medical conditions, including anxiety and migraine prophylaxis. Its ability to modulate adrenergic signaling pathways has opened new avenues for research in neuropharmacology .
Mechanism of Action
Bucumolol exerts its effects by antagonizing beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Beta-1 receptors are predominantly found in the heart, and their blockade leads to a reduction in heart rate and myocardial contractility. This, in turn, lowers cardiac output and helps in the management of hypertension. Beta-2 receptors, found in the lungs and vascular smooth muscle, when blocked, cause vasodilation and bronchodilation. Bucumolol demonstrates a degree of selectivity towards beta-1 receptors, which translates to fewer respiratory side effects compared to non-selective beta-blockers .
Comparison with Similar Compounds
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions but with more pronounced respiratory side effects.
Atenolol: A selective beta-1 blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker, often compared with Bucumolol for its efficacy and side effect profile.
Uniqueness: Bucumolol’s unique feature lies in its selective inhibition of beta-1 receptors, which results in a favorable hemodynamic profile and reduced peripheral vascular resistance. This selectivity makes it a preferred choice for patients with respiratory conditions who require beta-blocker therapy .
Properties
IUPAC Name |
(2S,5S,6R)-5-acetamido-6-(2,3-dihydroxypropyl)-2-hydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c1-6(14)12-8-2-3-11(18,10(16)17)19-9(8)4-7(15)5-13/h7-9,13,15,18H,2-5H2,1H3,(H,12,14)(H,16,17)/t7?,8-,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIODHZUDUOUPF-GCLMCXFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(OC1CC(CO)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC[C@](O[C@@H]1CC(CO)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922320 | |
| Record name | 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117193-44-9 | |
| Record name | N-Acetyl-4,7-dideoxyneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117193449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)


![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)


![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)




